8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane, the reaction proceeds to form the desired product. The reaction conditions include heating to 35°C with efficient stirring, and the progress can be monitored using thin-layer chromatography (TLC) at 254 nm .
Molecular Structure Analysis
The molecular formula of this compound is C25H19NO5 , with a molecular weight of approximately 413.434 g/mol . The linear formula indicates the presence of an oxo group, phenyl rings, and a complex imidazo[1,2-g]purine scaffold. The structure consists of a central imidazo[1,2-g]purine ring, with substituents including 3,5-dimethylphenyl and 2-oxo-2-phenylethyl groups .
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7,8-trimethyl-2-phenacyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-15-11-16(2)13-20(12-15)30-17(3)18(4)31-22-23(27-25(30)31)28(5)26(34)29(24(22)33)14-21(32)19-9-7-6-8-10-19/h6-13,22-23H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOTYUIEUVCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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